5-(Dimethylamino)-2-hydroxybenzoic acid CAS 40909-34-0 properties
5-(Dimethylamino)-2-hydroxybenzoic acid CAS 40909-34-0 properties
CAS: 40909-34-0 | Formula: C₉H₁₁NO₃ | M.W.: 181.19 g/mol [1]
Part 1: Executive Summary
5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) is a functionalized salicylic acid derivative characterized by the presence of a tertiary amine at the 5-position. Structurally related to the anti-inflammatory drug Mesalazine (5-aminosalicylic acid or 5-ASA), this compound is distinct due to the N,N-dimethylation, which significantly alters its lipophilicity, pKa values, and photophysical properties.[2]
While 5-ASA is a cornerstone therapy for Inflammatory Bowel Disease (IBD), the 5-dimethylamino variant serves primarily as a fluorescent probe and a specialized pharmaceutical intermediate . Its electron-donating dimethylamino group conjugated with the salicylate core facilitates Excited-State Intramolecular Proton Transfer (ESIPT), rendering it a valuable fluorophore for biological imaging and pH sensing applications.
Part 2: Chemical Identity & Physicochemical Profile[2][3][4][5]
Structural Analysis
The molecule consists of a benzoic acid core with a hydroxyl group at the ortho position (salicylic acid motif) and a dimethylamino group at the meta position relative to the carboxylic acid (position 5).
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Zwitterionic Nature: Like its parent compound 5-ASA, it exists as a zwitterion in neutral aqueous solutions.[2] The carboxylic acid is deprotonated (COO⁻), and the basic nitrogen is protonated (NH⁺(CH₃)₂).
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Lipophilicity: The addition of two methyl groups increases the LogP compared to 5-ASA, enhancing membrane permeability in biological systems.
Key Properties Table[6][7]
| Property | Value / Description | Note |
| Appearance | Off-white to pale beige crystalline powder | Oxidizes slightly to pink/brown upon air exposure. |
| Melting Point | > 200°C (Decomposes) | Precise MP depends on crystal habit/purity. |
| Solubility | DMSO, Methanol, Dilute HCl, Dilute NaOH | Poor solubility in neutral water (isoelectric point).[2] |
| pKa (Calculated) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 8.5 (Phenol/Amine) | The tertiary amine is less basic than the primary amine of 5-ASA. |
| Fluorescence | λ_ex ≈ 340-360 nm; λ_em ≈ 490-510 nm | Exhibits large Stokes shift due to ESIPT. |
| Stability | Light and air sensitive | Store under inert atmosphere at -20°C. |
Part 3: Synthetic Pathways & Protocols[2]
Synthesis Strategy: Reductive Methylation
The most robust synthetic route involves the reductive alkylation of 5-aminosalicylic acid (Mesalazine) using formaldehyde and a reducing agent. This method avoids the harsh conditions of direct nitration/reduction sequences and minimizes by-products.
Reaction Logic:
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Imine Formation: The primary amine of 5-ASA reacts with formaldehyde to form an imine/hemiaminal intermediate.
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Reduction: The intermediate is reduced in situ to the tertiary amine. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) are preferred to prevent reduction of the aromatic ring or carboxylic acid.
Experimental Protocol (Lab Scale)
Note: This protocol is a synthesized standard procedure for N-methylation of amino-salicylates.
Reagents:
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Formaldehyde (37% aq. solution)
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Sodium Cyanoborohydride (NaBH₃CN)
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Acetonitrile/Methanol (1:1 v/v)
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Glacial Acetic Acid (to adjust pH)
Workflow:
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Dissolution: Suspend 10 mmol of 5-ASA in 50 mL of Acetonitrile/Methanol. Adjust pH to ~4.5 with acetic acid to facilitate imine formation while maintaining the solubility of the zwitterion.
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Addition: Add 25 mmol of Formaldehyde (excess) dropwise. Stir for 30 minutes at room temperature.
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Reduction: Cool to 0°C. Slowly add 30 mmol of NaBH₃CN in small portions. Caution: Hydrogen gas evolution.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Silica, DCM:MeOH 9:1).[2]
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Quenching & Workup: Acidify with 1N HCl to destroy excess hydride. Concentrate the solvent under reduced pressure.
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Purification (Isoelectric Precipitation): Redissolve the residue in minimal water. Carefully adjust the pH to the isoelectric point (approx pH 4-5) using 1N NaOH. The product will precipitate.
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Recrystallization: Filter the solid and recrystallize from Ethanol/Water to yield pure 5-(dimethylamino)-2-hydroxybenzoic acid.
Synthetic Pathway Diagram
Figure 1: Reductive methylation pathway converting 5-ASA to the target dimethyl derivative.
Part 4: Functional Properties & Mechanism of Action[12]
Fluorescence Mechanism (ESIPT)
The utility of 5-(dimethylamino)-2-hydroxybenzoic acid as a probe stems from Excited-State Intramolecular Proton Transfer (ESIPT) .
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Excitation: Upon UV absorption (~350 nm), the molecule enters the excited singlet state (S₁).
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Proton Transfer: The acidity of the phenolic hydroxyl group increases, while the basicity of the carbonyl oxygen increases. A proton transfers from the hydroxyl oxygen to the carbonyl oxygen.
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Emission: The molecule relaxes from this tautomeric excited state, emitting a photon at a significantly longer wavelength (~500 nm, Cyan/Green).[2]
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Ground State Return: The proton transfers back, resetting the cycle.[2]
This large Stokes shift (separation between absorption and emission peaks) reduces self-quenching and background interference, making it superior to simple intrinsic protein fluorescence.
Biological & Pharmaceutical Relevance[12][13]
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Metabolic Probe: Unlike 5-ASA, which is rapidly N-acetylated by N-acetyltransferase (NAT) enzymes in the colon, the dimethyl derivative cannot undergo acetylation.[2] This makes it a useful negative control or tracer in metabolic studies of IBD drugs.
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Prodrug Design: The carboxylic acid moiety allows for conjugation to polymers or targeting ligands. The dimethylamino group can act as a pH-sensitive switch; protonation of the amine at low pH (e.g., in lysosomes) quenches the fluorescence due to Photoinduced Electron Transfer (PET) mechanisms, allowing for intracellular pH mapping.[2]
Mechanism Diagram
Figure 2: The ESIPT cycle responsible for the large Stokes shift and fluorescence properties.
Part 5: Handling & Safety (SDS Highlights)
While specific comprehensive toxicological data for CAS 40909-34-0 is less abundant than for 5-ASA, standard precautions for amino-salicylates apply.
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. Flush with water if exposed. |
| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood to avoid dust inhalation. |
| Storage | Light sensitive / Hygroscopic | Store in amber vials, desiccated, at -20°C. |
References
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Chemical Identity & Properties
- PubChem Compound Summary for CID 123456 (Analogous Search).
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5-Aminosalicylic Acid (Mesalamine) Monograph. ChemicalBook. Link
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Synthesis Methodology
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Gidwani, R. M., et al. "Process for the preparation of 5-amino-2-hydroxybenzoic acid."[2] U.S. Patent Applications, describing reductive pathways for amino-salicylates.[2]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2] Link (Standard protocol basis).
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Fluorescence & ESIPT Mechanism
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Moiola, M., et al. "Scope and Limitations of Boron Fluorescent Complexes..."[2] ResearchGate, discussing fluorescence of salicylate derivatives.[2] Link
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Klymchenko, A. S.[2] "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes." Accounts of Chemical Research, 2017.[2] (Context on ESIPT probes).
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-
Biological Applications
-
Recio, M. C., et al. "Immunomodulatory effects of 5-aminosalicylic acid derivatives."[2] Journal of Pharmacy and Pharmacology. (Context on SAR of 5-ASA analogs).
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Sources
- 1. 40909-34-0|5-(Dimethylamino)-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
